![molecular formula C9H5ClN2O3 B071891 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid CAS No. 187999-16-2](/img/structure/B71891.png)
5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid
Overview
Description
5-(4-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzohydrazide with ethyl chloroformate to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydroxide to yield the desired oxadiazole compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The oxadiazole ring can participate in redox reactions, although these are less common.
Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products:
Substitution Reactions: Products depend on the nucleophile used; for example, replacing chlorine with a methoxy group yields 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic Acid.
Hydrolysis: Hydrolysis of the carboxylic acid group yields the corresponding carboxylate salt.
Scientific Research Applications
The compound has been investigated for its antimicrobial , anti-inflammatory , and anticancer properties. Its structure allows for interactions with biological targets, which can lead to inhibition or modulation of specific pathways in microorganisms or inflammatory processes.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit notable antimicrobial activities. For instance, compounds derived from 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Properties
The compound has also been explored for its potential as an anti-inflammatory agent. Its ability to modulate inflammatory pathways makes it a candidate for further development in treating inflammatory diseases .
Anticancer Activity
The anticancer potential of oxadiazole derivatives is particularly promising. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells. For example, derivatives of this compound have shown cytotoxic effects against various cancer cell lines with IC50 values indicating significant potency .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical methods, allowing for the production of derivatives with modified structures that may enhance biological activity .
Synthesis Method | Description |
---|---|
Condensation Reactions | Involves the reaction of hydrazides with carboxylic acids to form oxadiazoles. |
Cyclization Reactions | Utilizes precursors like acyl hydrazones for cyclization to yield oxadiazole rings. |
Applications in Agriculture
In agricultural chemistry, this compound is being investigated for its potential as an agrochemical due to its biological activity against pests . The compound's ability to interact with specific biological targets can lead to the development of effective pest control agents.
Case Study 1: Anticancer Activity
A study conducted by Maftei et al. reported the synthesis of novel oxadiazole derivatives that exhibited significant anticancer activity against a panel of cancer cell lines. The most potent compounds showed IC50 values lower than traditional chemotherapeutics such as doxorubicin, highlighting the potential of oxadiazoles in cancer therapy .
Case Study 2: Antimicrobial Efficacy
Bhat et al. developed a series of substituted oxadiazoles and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that specific substitutions enhanced antibacterial efficacy compared to standard antibiotics .
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in the position of nitrogen atoms and substituents.
5-(4-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic Acid: Similar structure with a bromine atom instead of chlorine, which may alter its reactivity and biological activity.
Uniqueness: 5-(4-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
5-(4-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 187999-16-2) is a compound belonging to the oxadiazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, as well as its potential applications in drug discovery.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. The compound has shown promising results against various cancer cell lines. For instance:
- In vitro studies have demonstrated that this compound exhibits cytotoxic effects against human tumor cell lines such as HeLa (cervical cancer), CaCo-2 (colon cancer), and others. The IC50 values for these cell lines ranged from 2.76 µM to 9.27 µM for modified derivatives of oxadiazoles .
Cell Line | IC50 (µM) |
---|---|
HeLa | 9.27 |
CaCo-2 | 2.76 |
MCF-7 | 1.00 |
These results indicate a selective potency towards certain cancer types, suggesting that modifications to the oxadiazole structure could enhance its anticancer efficacy.
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has been widely studied. The presence of electron-withdrawing groups such as chlorine at the para position significantly enhances the antimicrobial activity against both Gram-positive and Gram-negative bacteria. In a study evaluating various derivatives:
- Compounds with chlorinated phenyl groups showed improved activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 28.7 to 159.7 µM .
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 28.7 |
Escherichia coli | 159.7 |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been documented. Studies have shown that compounds within this class can inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory process:
- In experimental models using carrageenan-induced paw edema in rats, oxadiazole derivatives exhibited significant reductions in inflammation comparable to standard anti-inflammatory drugs like indomethacin .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is closely linked to their structure. The following factors influence their efficacy:
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl) enhance antimicrobial activity while electron-donating groups (e.g., -OCH₃) improve anticancer potential.
- Pharmacophore Modifications : Modifying the carboxylic acid group or introducing additional heterocycles can significantly alter bioactivity profiles .
Case Studies
Recent studies have focused on synthesizing novel derivatives of this compound to explore enhanced biological activities:
- Synthesis and Evaluation : A series of new compounds were synthesized by varying substituents on the oxadiazole ring. The most active derivative demonstrated an IC50 value of 0.5 µM against MCF-7 cells and showed potent antimicrobial activity against Candida albicans with an MIC of 15 µM .
- In Vivo Studies : Further evaluation in animal models indicated that these compounds could reduce tumor size significantly compared to controls when administered at specific dosages .
Properties
IUPAC Name |
5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O3/c10-6-3-1-5(2-4-6)8-11-7(9(13)14)12-15-8/h1-4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSFRYIYMMSSKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441436 | |
Record name | 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187999-16-2 | |
Record name | 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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